![molecular formula C19H22N2O2 B5618063 4-benzyl-1-(4-nitrobenzyl)piperidine](/img/structure/B5618063.png)
4-benzyl-1-(4-nitrobenzyl)piperidine
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Description
Synthesis Analysis
The synthesis of 4-Benzyl-1-(4-nitrobenzyl)piperidine and its derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. A notable approach is the synthesis of related piperidine derivatives through reactions involving cyclohexanone, piperidine, and 4-nitrobenzaldehyde, followed by a 'click reaction' with various organic azides to produce novel compounds with cytotoxic activity against human breast cancer cell lines (Mahdavi et al., 2016).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives have been extensively studied using techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) has been employed to determine optimized geometrical parameters, vibrational frequencies, and to perform HOMO-LUMO analysis, elucidating the electronic structure and reactivity of the molecule (Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives towards nucleophilic substitution reactions has been reported, showcasing the synthetic versatility of these compounds for further functionalization and application in medicinal chemistry (Sparke et al., 2010).
Physical Properties Analysis
Investigations into the physical properties of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives, including their crystal structures and conformational analyses, contribute to our understanding of their stability, reactivity, and potential for drug design. The X-ray crystallography studies provide insights into the geometric configurations and intermolecular interactions influencing the properties of these compounds (Prasad et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-Benzyl-1-(4-nitrobenzyl)piperidine derivatives, such as their reactivity with various nucleophiles and electrophiles, have been explored to synthesize a wide range of biologically active molecules. Studies focusing on the synthesis and reactivity of these compounds underline their importance in organic synthesis and potential applications in developing new therapeutic agents (Medrasi et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-benzyl-1-[(4-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-21(23)19-8-6-18(7-9-19)15-20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDDGLDGPJZGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(4-nitrobenzyl)piperidine |
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